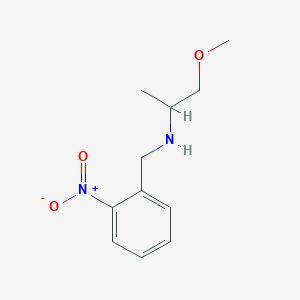![molecular formula C20H25N3O6S B10881985 1-(3-Ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881985.png)
1-(3-Ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine, often referred to as EMB-NP , is a complex organic compound with a unique structure. Let’s break down its components:
1-(3-Ethoxy-4-methoxybenzyl): This part of the molecule contains an ethoxy group (C₂H₅O-) and a methoxy group (CH₃O-) attached to a benzyl ring. The ethoxy and methoxy substituents enhance the compound’s lipophilicity and influence its pharmacological properties.
4-[(2-nitrophenyl)sulfonyl]piperazine: This segment features a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) with a nitrophenylsulfonyl group attached. The nitrophenylsulfonyl moiety imparts reactivity and specificity to the compound.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for EMB-NP, but one common approach involves the following steps:
Benzyl Ether Formation: Start by reacting 3-ethoxy-4-methoxybenzaldehyde with benzyl bromide or benzyl chloride to form the benzyl ether.
Nitration: Nitrate the benzyl ether using nitric acid and sulfuric acid to introduce the nitro group.
Sulfonylation: Treat the nitrobenzyl ether with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to attach the sulfonyl group.
Piperazine Ring Formation: Cyclize the sulfonylated compound with piperazine under appropriate conditions.
Industrial Production: EMB-NP is not widely produced industrially due to its specialized applications. research laboratories synthesize it for specific studies.
Chemical Reactions Analysis
EMB-NP undergoes various reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or palladium on carbon.
Substitution: The benzyl ether can undergo nucleophilic substitution reactions.
Oxidation: Oxidation of the sulfone group may yield sulfoxides or sulfones.
Common reagents include reducing agents, Lewis acids, and nucleophiles. Major products depend on reaction conditions and substituents.
Scientific Research Applications
EMB-NP finds applications in:
Medicine: As a potential drug candidate, particularly in cancer research due to its reactivity and targeting capabilities.
Chemical Biology: Used to study cellular processes and protein interactions.
Industry: Limited industrial use, but its reactivity makes it valuable for designing new compounds.
Mechanism of Action
EMB-NP’s mechanism involves:
Target Binding: It likely interacts with specific proteins or enzymes due to its unique structure.
Pathway Modulation: May affect signaling pathways or cellular processes.
Comparison with Similar Compounds
EMB-NP stands out due to its dual functionality (nitrophenylsulfonyl and benzyl ether) and potential applications. Similar compounds include other piperazine derivatives, but none combine these specific features.
Properties
Molecular Formula |
C20H25N3O6S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H25N3O6S/c1-3-29-19-14-16(8-9-18(19)28-2)15-21-10-12-22(13-11-21)30(26,27)20-7-5-4-6-17(20)23(24)25/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
BABUSDOUNKOKPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B10881917.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10881921.png)
![ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10881930.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B10881931.png)
![4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol](/img/structure/B10881936.png)
![(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone](/img/structure/B10881940.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B10881945.png)
![Furan-2-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881955.png)
![2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]butan-2-yl}benzamide](/img/structure/B10881957.png)
methanone](/img/structure/B10881961.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-({[(1E)-1-phenylethylidene]amino}oxy)acetamide](/img/structure/B10881971.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10881987.png)
